

Spectroscopic and Structural Elucidation of Glycyl-L-histidine (C8H12N4O3): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide*

Cat. No.: B131911

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glycyl-L-histidine, a dipeptide with the molecular formula C8H12N4O3. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of analytical chemistry, drug development, and peptide science by presenting key spectral data in a structured format, detailing experimental methodologies, and visualizing associated biochemical pathways.

Introduction

Glycyl-L-histidine is a dipeptide composed of glycine and L-histidine residues.^[1] As with many small peptides, it can play a role in various biological processes and serves as a fundamental building block for larger protein structures.^[2] Accurate characterization of its spectroscopic properties is crucial for its identification, quantification, and the study of its interactions in biological systems. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic analysis of Glycyl-L-histidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR spectra of peptides are characterized by chemical shifts corresponding to the different electronic environments of the nuclei within the molecule. The expected chemical shifts for Glycyl-L-histidine in an aqueous solvent are presented below. These values are based on typical chemical shifts for glycine and histidine residues in peptides.

Table 1: Predicted ^1H NMR Chemical Shifts for Glycyl-L-histidine

Proton	Residue	Predicted Chemical Shift (ppm)	Multiplicity
$\alpha\text{-CH}$	Glycine	~3.8	Singlet
$\alpha\text{-CH}$	Histidine	~4.5	Triplet
$\beta\text{-CH}_2$	Histidine	~3.1	Doublet
Imidazole C2-H	Histidine	~7.8	Singlet
Imidazole C4-H	Histidine	~7.0	Singlet
Amide NH	Peptide Bond	~8.2	Broad Singlet
Amine NH ₂	Glycine	~7.5-8.5	Broad Singlet

Table 2: Predicted ^{13}C NMR Chemical Shifts for Glycyl-L-histidine

Carbon	Residue	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	Glycine	~172
Carbonyl (C=O)	Histidine	~175
α -C	Glycine	~43
α -C	Histidine	~55
β -C	Histidine	~28
Imidazole C2	Histidine	~135
Imidazole C4	Histidine	~118
Imidazole C5	Histidine	~130

Infrared (IR) Spectroscopy Data

The IR spectrum of a peptide is dominated by characteristic absorption bands of the amide group. The positions of these bands can provide information about the secondary structure of the peptide.

Table 3: Characteristic IR Absorption Bands for Glycyl-L-histidine

Vibrational Mode	Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
Amide A	N-H Stretch	~3300	Hydrogen-bonded N-H stretching
Amide I	C=O Stretch	~1650	Primarily C=O stretching of the peptide backbone
Amide II	N-H Bend & C-N Stretch	~1550	Coupled N-H in-plane bending and C-N stretching
Carboxylate Stretch	-COO ⁻	~1600-1550	Asymmetric stretching of the carboxylate group
Imidazole Ring Stretch	C=C, C=N	~1500-1400	Stretching vibrations of the imidazole ring

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For Glycyl-L-histidine, Electrospray Ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data for Glycyl-L-histidine

Parameter	Value
Molecular Formula	C ₈ H ₁₂ N ₄ O ₃
Monoisotopic Mass	212.0909 Da [1]
Average Molecular Weight	212.21 g/mol [1]
Expected [M+H] ⁺ ion	m/z 213.0982
Expected [M+Na] ⁺ ion	m/z 235.0801
Expected [M-H] ⁻ ion	m/z 211.0836

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of Glycyl-L-histidine.

Methodology:

- **Sample Preparation:** A 5-10 mg sample of Glycyl-L-histidine is dissolved in 0.5 mL of deuterium oxide (D₂O) or a buffered aqueous solution (e.g., phosphate buffer in H₂O/D₂O 9:1) to a final concentration of 1-5 mM.[3][4] The pH of the sample is adjusted to a desired value (typically between 4 and 7) using dilute DCI or NaOD.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is used for data acquisition.[3]
- **¹H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. A solvent suppression pulse sequence (e.g., presaturation) is used to attenuate the residual H₂O signal.
- **¹³C NMR Acquisition:** A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., DSS) or an external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of Glycyl-L-histidine to identify characteristic functional groups and secondary structural elements.

Methodology:

- Sample Preparation: The peptide sample can be analyzed in the solid state or in solution. For solid-state analysis, a small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. For solution-phase analysis, the peptide is dissolved in D₂O to avoid interference from the strong water absorption in the amide I region.[\[5\]](#)
- Instrumentation: A Fourier-transform infrared spectrometer equipped with a suitable detector (e.g., DTGS) is used.
- Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum (e.g., of the KBr pellet or D₂O) is collected and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass and confirm the molecular formula of Glycyl-L-histidine.

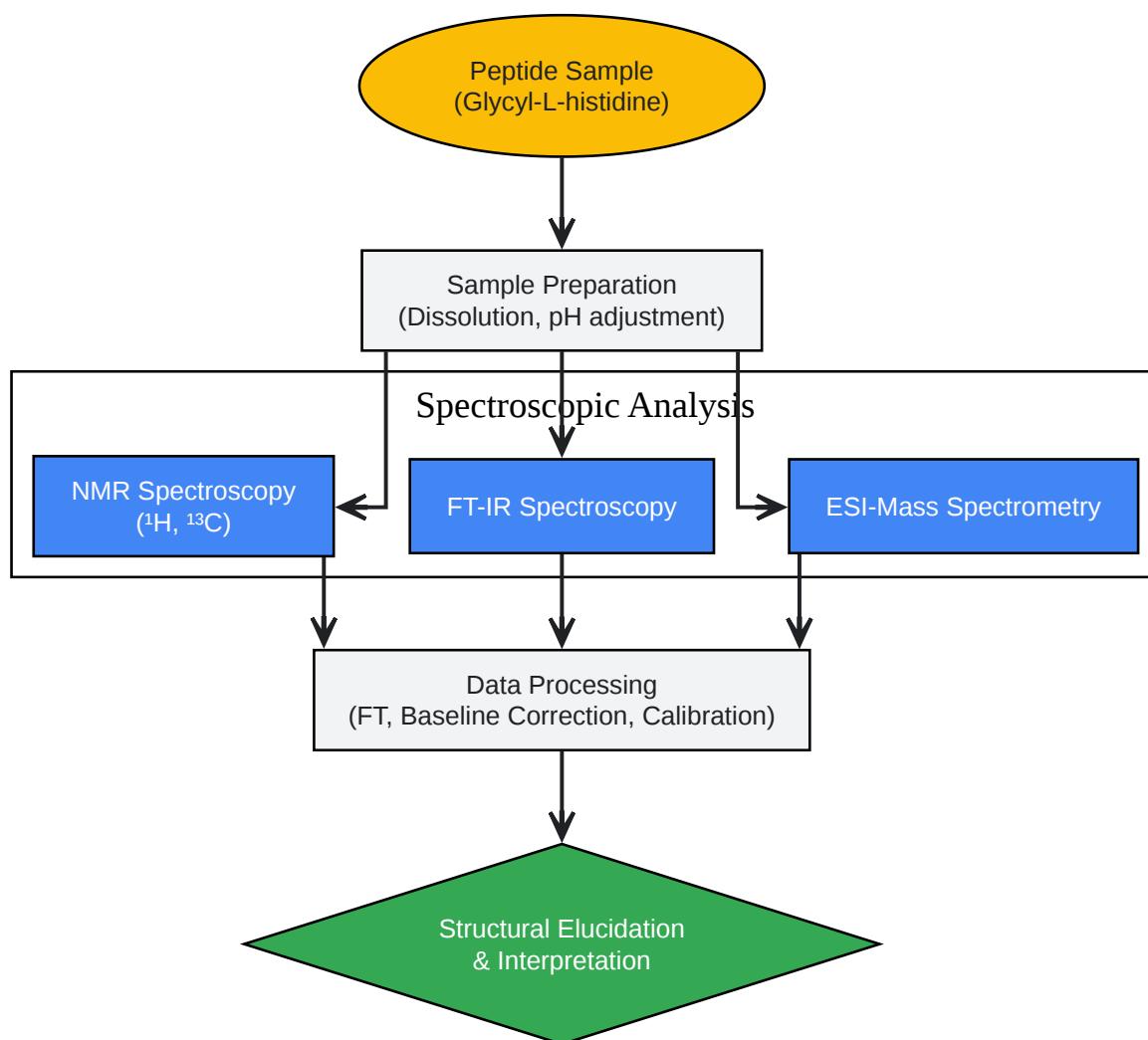

Methodology:

- Sample Preparation: The peptide is dissolved in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[\[6\]](#) The final concentration is typically in the low micromolar to nanomolar range.

- Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This can be coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
- Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The mass spectrum is acquired in positive or negative ion mode over a relevant m/z range.
- Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peaks (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$). The measured m/z values are used to calculate the experimental mass of the molecule, which is then compared to the theoretical mass based on its molecular formula.

Visualization of a Putative Signaling Pathway

Dipeptides can act as signaling molecules in various biological contexts. The following diagram illustrates a hypothetical signaling pathway involving a dipeptide like Glycyl-L-histidine, where it binds to a cell surface receptor, initiating an intracellular signaling cascade.



[Click to download full resolution via product page](#)

Caption: Hypothetical dipeptide signaling pathway.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the spectroscopic analysis of a peptide like Glycyl-L-histidine.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycyl-L-histidine | C8H12N4O3 | CID 7023107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Glycyl-Histidine (HMDB0028843) [hmdb.ca]
- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 4. nmr-bio.com [nmr-bio.com]
- 5. longdom.org [longdom.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Glycyl-L-histidine (C8H12N4O3): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131911#spectroscopic-data-nmr-ir-ms-for-c8h12n4o3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com